molecular formula C34H67NO3 B11939212 C16-Ceramide-d31

C16-Ceramide-d31

Cat. No.: B11939212
M. Wt: 569.1 g/mol
InChI Key: YDNKGFDKKRUKPY-MFTNTAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16-Ceramide-d31 is a deuterium-labeled analog of C16-Ceramide, a sphingolipid molecule. This compound is primarily used in scientific research to study the metabolism and function of ceramides in biological systems. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in lipidomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16-Ceramide-d31 involves the incorporation of deuterium atoms into the ceramide structure. One common method is the deuteration of palmitic acid, followed by its conjugation with sphingosine. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

C16-Ceramide-d31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C16-Ceramide-d31 is extensively used in scientific research, including:

Mechanism of Action

C16-Ceramide-d31 exerts its effects by interacting with specific molecular targets and pathways. It is known to activate protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of various kinases and phosphatases, influencing cellular processes such as differentiation, proliferation, and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C16-Ceramide-d31 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it particularly valuable in research applications where accurate measurement of ceramide levels is crucial .

Properties

Molecular Formula

C34H67NO3

Molecular Weight

569.1 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2

InChI Key

YDNKGFDKKRUKPY-MFTNTAGNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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